molecular formula C15H16F4N2O2 B4266325 3,5-bis(difluoromethyl)-1-(4-isopropylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-(4-isopropylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4266325
M. Wt: 332.29 g/mol
InChI Key: CMQHSVFSUMPUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-(4-isopropylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BDFMP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BDFMP is not fully understood. However, it has been suggested that BDFMP may inhibit the activity of enzymes involved in cell growth and division. This inhibition could lead to the death of cancer cells. BDFMP has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to the death of these microorganisms. Furthermore, BDFMP has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
BDFMP has been shown to have various biochemical and physiological effects. In cancer cells, BDFMP has been shown to induce cell cycle arrest and apoptosis. BDFMP has also been shown to inhibit the growth of bacteria and fungi by disrupting cell wall synthesis. Additionally, BDFMP has been shown to reduce the production of pro-inflammatory cytokines, which could be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BDFMP in lab experiments is its potential as a new drug candidate for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Additionally, BDFMP has been shown to have low toxicity in animal studies. However, one limitation of using BDFMP in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration of BDFMP.

Future Directions

There are several future directions for BDFMP research. One direction is to further investigate the mechanism of action of BDFMP in cancer cells, bacteria, and fungi. Another direction is to investigate the potential of BDFMP as a new drug candidate for the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of BDFMP. Finally, future studies could investigate the potential of BDFMP as a diagnostic tool for cancer and infectious diseases.
Conclusion:
In conclusion, BDFMP is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit antitumor activity, inhibit the growth of bacteria and fungi, and have anti-inflammatory properties. However, further studies are needed to determine the optimal dosage and administration of BDFMP and to investigate its potential as a new drug candidate and diagnostic tool.

Scientific Research Applications

BDFMP has potential applications in scientific research. It has been shown to exhibit antitumor activity in various cancer cell lines. BDFMP has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, BDFMP has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N2O2/c1-8(2)9-3-5-10(6-4-9)13(22)21-15(23,14(18)19)7-11(20-21)12(16)17/h3-6,8,12,14,23H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQHSVFSUMPUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-(propan-2-yl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-bis(difluoromethyl)-1-(4-isopropylbenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
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